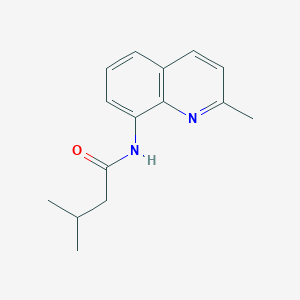![molecular formula C17H24ClN3O2 B243812 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243812.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
科学的研究の応用
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and systemic lupus erythematosus. In inflammatory diseases, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation and tissue damage in animal models of asthma and colitis.
作用機序
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide targets the SYK enzyme, which is involved in the signaling pathways of various immune cells, including B-cells, T-cells, and mast cells. By inhibiting SYK, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide blocks the activation and proliferation of these immune cells, leading to reduced inflammation and immune-mediated tissue damage. Additionally, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce apoptosis (cell death) in cancer cells by blocking the signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide inhibits the activation of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. In autoimmune disorders, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide reduces the activation and proliferation of immune cells, leading to reduced inflammation and tissue damage. In inflammatory diseases, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
実験室実験の利点と制限
The advantages of using N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its high potency, specificity, and selectivity for the SYK enzyme. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have minimal off-target effects, making it a valuable tool for studying the role of SYK in various biological processes. However, the limitations of using N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its relatively short half-life and poor solubility, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize its chemical structure and pharmacokinetic properties to improve its efficacy and safety in clinical settings. Additionally, the role of SYK in various biological processes, including immune cell development and function, should be further studied to better understand the mechanisms underlying the therapeutic effects of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide.
合成法
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to form the intermediate compound 3-chloro-4-[4-(3-methylbutanoyl)anilino]nitrobenzene. This intermediate is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with piperazine to form the final product, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide.
特性
分子式 |
C17H24ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(2)10-17(23)21-8-6-20(7-9-21)16-5-4-14(11-15(16)18)19-13(3)22/h4-5,11-12H,6-10H2,1-3H3,(H,19,22) |
InChIキー |
SQKZCDGKIIMZQL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)